N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 878064-91-6
VCID: VC11906646
InChI: InChI=1S/C26H29N5O3S/c1-18-9-10-20(15-19(18)2)28-24(33)22-16-27-26(29(3)25(22)34)35-17-23(32)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,33)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Molecular Formula: C26H29N5O3S
Molecular Weight: 491.6 g/mol

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide

CAS No.: 878064-91-6

Cat. No.: VC11906646

Molecular Formula: C26H29N5O3S

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide - 878064-91-6

Specification

CAS No. 878064-91-6
Molecular Formula C26H29N5O3S
Molecular Weight 491.6 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide
Standard InChI InChI=1S/C26H29N5O3S/c1-18-9-10-20(15-19(18)2)28-24(33)22-16-27-26(29(3)25(22)34)35-17-23(32)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,33)
Standard InChI Key JQHIHJYIVBJWRF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C

Introduction

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a molecular formula of C26H29N5O3S and a molecular weight of approximately 490.5 g/mol. This compound features a dihydropyrimidine core, which is a significant scaffold in medicinal chemistry, often associated with various biological activities.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step synthetic routes. Key reactions may include the formation of the dihydropyrimidine core and the incorporation of the phenylpiperazine moiety. The chemical reactivity of this compound can be explored through various synthetic pathways to modify its structure and enhance its biological activity.

Comparison with Similar Compounds

Similar compounds, such as other dihydropyrimidine derivatives, have shown a wide spectrum of biological activities, including anticancer and neuropharmacological effects . The unique combination of functional groups in N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide may enhance its biological activity compared to these similar compounds.

CompoundMolecular FormulaBiological Activity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC14H16N2O3Exhibits a wide spectrum of biological activities
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamideC26H29N5O3SPotential for diverse biological activities

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